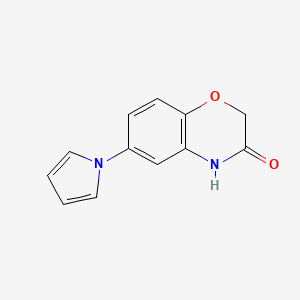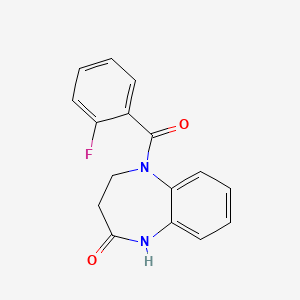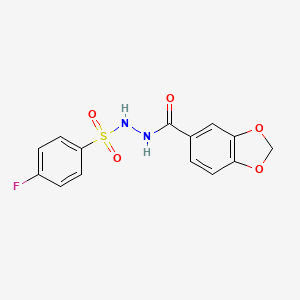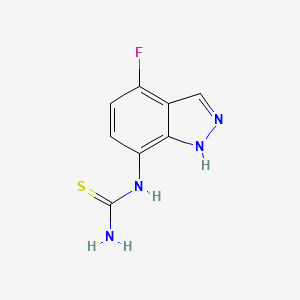![molecular formula C16H12ClN5O B3160717 N-(3-chlorophenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea CAS No. 866143-32-0](/img/structure/B3160717.png)
N-(3-chlorophenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea
描述
N-(3-chlorophenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]urea: is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group, a pyridinyl group, and a pyrimidinyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]urea typically involves the reaction of 3-chloroaniline with 2-(3-pyridinyl)-4-pyrimidinyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: N-(3-chlorophenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea derivatives with new functional groups replacing the chlorine atom.
科学研究应用
Chemistry: N-(3-chlorophenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]urea is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors. It may exhibit bioactivity that makes it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, N-(3-chlorophenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]urea is used in the development of advanced materials, including polymers and coatings. Its unique chemical structure imparts desirable properties to these materials.
作用机制
The mechanism of action of N-(3-chlorophenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The pyridinyl and pyrimidinyl groups play a crucial role in the binding affinity and specificity of the compound.
相似化合物的比较
- N-(3-chlorophenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]thiourea
- N-(3-chlorophenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]carbamate
- N-(3-chlorophenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]guanidine
Comparison: N-(3-chlorophenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]urea is unique due to its urea functional group, which imparts specific chemical and biological properties. Compared to its thiourea and carbamate analogs, the urea derivative may exhibit different reactivity and bioactivity profiles. The presence of the pyridinyl and pyrimidinyl groups further enhances its potential for specific interactions with molecular targets.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-(2-pyridin-3-ylpyrimidin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O/c17-12-4-1-5-13(9-12)20-16(23)22-14-6-8-19-15(21-14)11-3-2-7-18-10-11/h1-10H,(H2,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZVHFRMLFQDFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=NC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3160650.png)
![Methyl 2-(3-aminophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3160654.png)
![2-(methylsulfanyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B3160656.png)
![2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione](/img/structure/B3160678.png)


![methyl 4-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]butanoate](/img/structure/B3160693.png)
![N-[4-(4-fluorophenyl)-5-(2-morpholinoethyl)-2-pyrimidinyl]thiourea](/img/structure/B3160700.png)
![1-(3-fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3160702.png)
![4-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B3160725.png)
![Ethyl 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetate](/img/structure/B3160728.png)
![N-(1H-pyrazolo[3,4-b]pyridin-5-yl)thiourea](/img/structure/B3160735.png)

